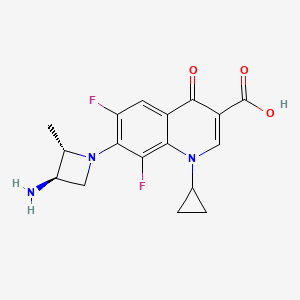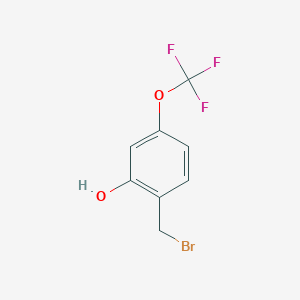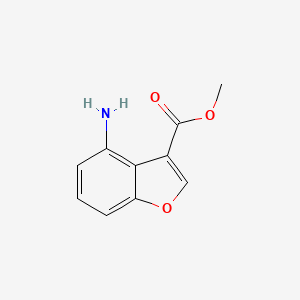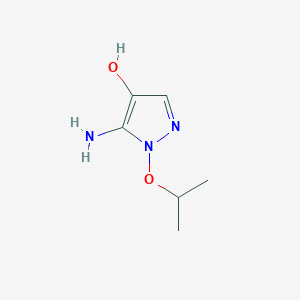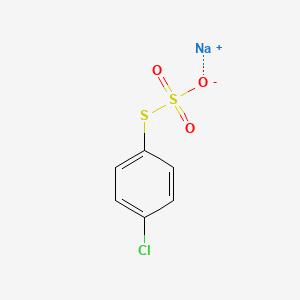
4-Ethynyl-2,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,7-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-naphthyridine.
Ethynylation: The ethynyl group is introduced at the 4-position using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Ethynyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro or tetrahydro naphthyridines.
Substitution: Formation of substituted naphthyridines with various functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Ethynyl-2,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: It can bind to enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: The compound can affect signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects.
類似化合物との比較
4-Ethynyl-2,7-naphthyridine can be compared with other naphthyridine derivatives:
特性
分子式 |
C10H6N2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-ethynyl-2,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H |
InChIキー |
GABNPZPRQYVNTQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C2C=CN=CC2=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


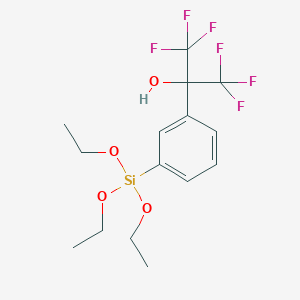
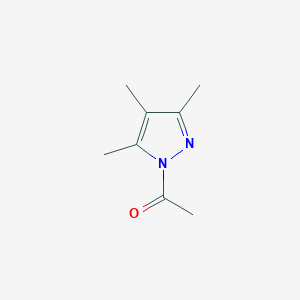
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
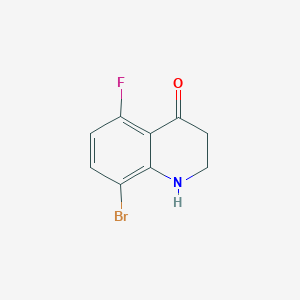

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
